molecular formula C12H16FO3P B2679860 [(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene CAS No. 154092-27-0

[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene

Cat. No. B2679860
CAS RN: 154092-27-0
M. Wt: 258.229
InChI Key: VUAMDAUEABLOIX-ZRDIBKRKSA-N
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Description

Benzene is a cyclic hydrocarbon with a chemical formula C6H6, that is, each carbon atom in benzene is arranged in a six-membered ring and is bonded to only one hydrogen atom . There are many derivatives of benzene. The hydrogen atoms can be replaced by many different substituents .


Synthesis Analysis

The synthesis of benzene derivatives often involves electrophilic substitution reactions . For example, an acylation and a bromination can be used to introduce two substituents to the benzene ring .


Molecular Structure Analysis

Each carbon in the benzene ring is sp2 hybridized with a p orbital perpendicular to the ring plane . Being planar and cyclic allows benzene’s p orbitals to undergo cyclic overlap .


Chemical Reactions Analysis

Most of the reactions of benzene belong to a class called electrophilic aromatic substitution that leave the ring itself intact but replace one of the attached hydrogens .


Physical And Chemical Properties Analysis

Benzene belongs to the family of aromatic hydrocarbons which are nonpolar molecules and are usually colorless liquids or solids with a characteristic aroma . Benzene being non-polar is immiscible with water but is readily miscible with organic solvents .

Mechanism of Action

A two-step mechanism has been proposed for these electrophilic substitution reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged arenium intermediate. In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Safety and Hazards

Benzene is highly toxic and is a known carcinogen; exposure to it may cause leukemia . Therefore, there are strict controls on benzene emissions .

Future Directions

Lignin valorization has gained increasing attention over the past decade. Being the world’s largest source of renewable aromatics, its valorization could pave the way towards more profitable and more sustainable lignocellulose biorefineries .

properties

IUPAC Name

[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FO3P/c1-3-15-17(14,16-4-2)12(13)10-11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3/b12-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUAMDAUEABLOIX-ZRDIBKRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(=CC1=CC=CC=C1)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOP(=O)(/C(=C/C1=CC=CC=C1)/F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(E)-2-diethoxyphosphoryl-2-fluoroethenyl]benzene

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